molecular formula C20H19N5O2S2 B2916990 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1351596-70-7

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2916990
CAS RN: 1351596-70-7
M. Wt: 425.53
InChI Key: GXUYAEDOHJRLNH-UHFFFAOYSA-N
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Description

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Compounds featuring heterocyclic structures similar to the queried molecule, including furan, thiadiazole, pyrrol, and thiazole rings, are frequently explored in medicinal chemistry for their potential biological activities. For example, heterocyclic compounds like 1,3,4-thiadiazoles and pyrazolines have been investigated for their anti-inflammatory and antibacterial properties. These compounds are synthesized using methods such as microwave irradiation, which offers advantages like higher yields and environmental friendliness (Ravula et al., 2016). Additionally, compounds incorporating these heterocyclic motifs have been evaluated for their potential as antitubercular and antifungal agents, showcasing significant activity in some cases (Syed et al., 2013).

Drug Design and Receptor Interaction

The design and synthesis of compounds with specific heterocyclic cores can lead to the identification of molecules with high affinity for certain receptors, indicative of potential therapeutic applications. For instance, derivatives with central hetero-aromatic linkers have been found to possess high affinity for the human histamine H3 receptor, suggesting their utility in the development of selective antagonists for clinical applications (Swanson et al., 2009).

Molecular Docking and Biological Evaluation

The utilization of molecular docking studies to predict the interaction of novel compounds with biological targets is a crucial step in drug discovery. Compounds synthesized with heterocyclic components have been subjected to docking studies and biological evaluations, revealing their potential as templates for anti-inflammatory activity. This approach underscores the importance of structural design in the development of new therapeutic agents (Ravula et al., 2016).

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-16(28-20(21-13)25-8-2-3-9-25)19(26)24-10-6-14(7-11-24)17-22-23-18(29-17)15-5-4-12-27-15/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUYAEDOHJRLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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